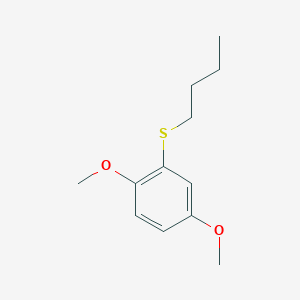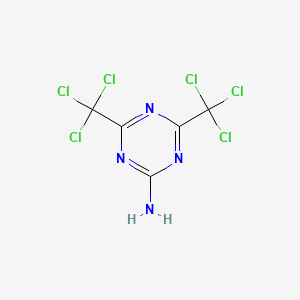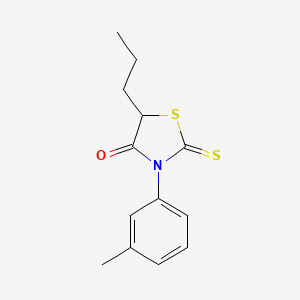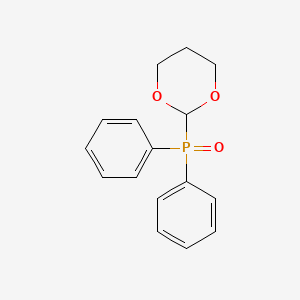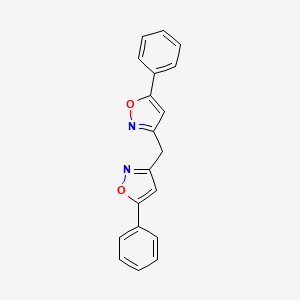![molecular formula C16H11N3O4 B14703939 Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- CAS No. 21721-38-0](/img/structure/B14703939.png)
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- is a complex heterocyclic compound. It belongs to the phthalazine family, which is known for its significant biological and pharmacological properties. This compound is characterized by its unique structure, which includes a phthalazine core fused with a nitro group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- can be achieved through several methods. One notable method involves the use of montmorillonite K-10 clay and microwaves under solvent-free conditions, which provides good yields and short reaction times . Another approach utilizes benzoic acid derivatives, benzoxazin-1-one derivatives, and oxophthalazin-2(1H)-yl) acetohydrazide as precursors to construct a novel series of phthalazinones bearing various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the green synthesis method using montmorillonite K-10 clay and microwaves is promising for industrial applications due to its environmentally benign nature and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include nitrous acid, which reacts with the compound to form various products . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nitrous acid can lead to the formation of different nitro derivatives .
Aplicaciones Científicas De Investigación
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- has a wide range of scientific research applications. It is used in the synthesis of novel heterocyclic compounds with potential biological activities . In chemistry, it serves as a precursor for various functionalized derivatives. In biology and medicine, it is studied for its antimicrobial, antitumor, and anti-inflammatory properties
Mecanismo De Acción
The mechanism of action of Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can act as a p38MAP kinase inhibitor, a selective binder of gamma-aminobutyric acid (GABA) receptors, and a cyclooxygenase-2 (COX-2) inhibitor . These interactions contribute to its antimicrobial, antitumor, and anti-inflammatory activities.
Comparación Con Compuestos Similares
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- can be compared with other similar compounds such as quinoxaline, cinnoline, and quinazoline . These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities. The presence of the nitro group in Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- makes it unique and enhances its biological properties, distinguishing it from other phthalazine derivatives.
Conclusion
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- is a compound of significant interest due to its unique structure and wide range of applications in scientific research. Its synthesis, chemical reactions, and biological activities make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
21721-38-0 |
|---|---|
Fórmula molecular |
C16H11N3O4 |
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
2-nitro-5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione |
InChI |
InChI=1S/C16H11N3O4/c20-15-13-4-2-1-3-10(13)8-18-16(21)14-7-12(19(22)23)6-5-11(14)9-17(15)18/h1-7H,8-9H2 |
Clave InChI |
VBYNSJHMCBRUAF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3N1C(=O)C4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
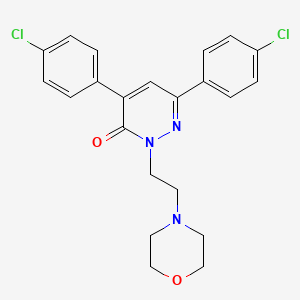
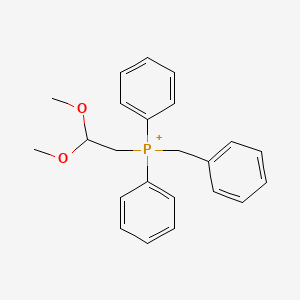
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
